3-(Dimethylamino)-1-(2-thienyl)-1-propanol

Description

The exact mass of the compound 3-(Dimethylamino)-1-(2-thienyl)-1-propanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(Dimethylamino)-1-(2-thienyl)-1-propanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Dimethylamino)-1-(2-thienyl)-1-propanol including the price, delivery time, and more detailed information at info@benchchem.com.

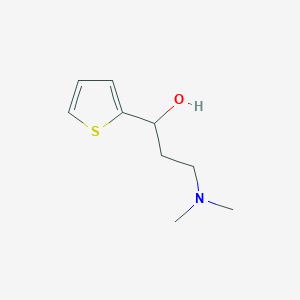

Structure

3D Structure

Properties

IUPAC Name |

3-(dimethylamino)-1-thiophen-2-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NOS/c1-10(2)6-5-8(11)9-4-3-7-12-9/h3-4,7-8,11H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWCNSHMHUZCRLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(C1=CC=CS1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50468979 | |

| Record name | 3-(Dimethylamino)-1-(2-thienyl)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13636-02-7 | |

| Record name | N,N-Dimethyl-3-(2-thienyl)-3-hydroxypropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13636-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Dimethylamino)-1-(2-thienyl)-1-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013636027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Dimethylamino)-1-(2-thienyl)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.779 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical Properties of 3-(Dimethylamino)-1-(2-thienyl)-1-propanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3-(Dimethylamino)-1-(2-thienyl)-1-propanol, a key intermediate in the synthesis of the serotonin-norepinephrine reuptake inhibitor, Duloxetine. This document collates available data on its chemical and physical characteristics, outlines detailed experimental protocols for its synthesis and property determination, and illustrates its pivotal role in pharmaceutical manufacturing. The information presented herein is intended to support research, development, and quality control activities involving this compound.

Chemical Identity and Physicochemical Properties

3-(Dimethylamino)-1-(2-thienyl)-1-propanol is a chiral amino alcohol. Its structure features a thiophene ring, a hydroxyl group, and a tertiary amine, which contribute to its chemical reactivity and physical properties.[1] The compound is also known by its IUPAC name, 3-(dimethylamino)-1-thiophen-2-ylpropan-1-ol, and is assigned the CAS Number 13636-02-7.[1]

Summary of Physicochemical Data

The quantitative physicochemical properties of 3-(Dimethylamino)-1-(2-thienyl)-1-propanol are summarized in the table below. It is important to note that some properties, such as melting point and optical rotation, are dependent on the enantiomeric purity of the sample.

| Property | Value | Conditions/Notes |

| Molecular Formula | C₉H₁₅NOS | - |

| Molecular Weight | 185.29 g/mol | - |

| Appearance | White to off-white or pale yellow crystalline powder or solid.[2][3] | - |

| Melting Point | 70-81°C | Dependent on enantiomeric purity.[1] |

| 72°C | [4] | |

| 77-81°C | For the (S)-enantiomer.[5] | |

| Boiling Point | 290.1 ± 30.0 °C | At 760 mmHg.[4] |

| Density | 1.11 g/mL | At 20°C.[1][5] |

| pKa | 13.74 ± 0.20 | Predicted value.[2] |

| Solubility | Soluble in methanol, ethanol, and dimethyl sulfoxide.[3][6] Limited solubility in water.[2] | - |

| Optical Rotation ([α]²⁰D) | -8° to -4° | For the (S)-enantiomer, c=1 in Methanol.[1][5] |

Experimental Protocols

This section details the experimental procedures for the determination of key physicochemical properties and the synthesis of 3-(Dimethylamino)-1-(2-thienyl)-1-propanol.

Determination of Physicochemical Properties

The following protocols are based on standardized methodologies and are appropriate for the determination of the physicochemical properties of 3-(Dimethylamino)-1-(2-thienyl)-1-propanol.

-

Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus with a heated block and a means of observing the sample is used.

-

Procedure: The capillary tube is placed in the heating block. The temperature is raised at a rate of approximately 10°C/min until it is about 20°C below the expected melting point. The heating rate is then reduced to 1-2°C/min.

-

Determination: The temperature at which the first signs of melting are observed and the temperature at which the last solid particle disappears are recorded as the melting range.

-

Apparatus: An analytical balance equipped with a density determination kit. An auxiliary liquid of known density (e.g., ethanol) in which the compound is insoluble or sparingly soluble is used.

-

Procedure:

-

The weight of the solid sample is measured in the air.

-

The sample is then immersed in the auxiliary liquid, and its apparent weight is measured.

-

-

Calculation: The density is calculated using the formula: ρ = (W_air / (W_air - W_liquid)) * (ρ_liquid - ρ_air) + ρ_air where ρ is the density of the sample, W_air is the weight in air, W_liquid is the weight in the auxiliary liquid, ρ_liquid is the density of the auxiliary liquid, and ρ_air is the density of air.

-

Preparation: An excess amount of the solid compound is added to a known volume of distilled water in a flask.

-

Equilibration: The flask is agitated at a constant temperature (e.g., 20°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration.

-

Analysis: The concentration of the compound in the clear aqueous phase is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Preparation: A known concentration of the compound is dissolved in a suitable solvent (e.g., a mixture of water and methanol to ensure solubility).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: A titration curve (pH versus volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

Synthesis of 3-(Dimethylamino)-1-(2-thienyl)-1-propanol

The synthesis is typically a two-step process involving a Mannich reaction to form the aminoketone intermediate, followed by a reduction to the desired amino alcohol.

-

Reagents:

-

2-Acetylthiophene

-

Dimethylamine hydrochloride

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid

-

Ethanol

-

-

Procedure:

-

A mixture of 2-acetylthiophene, dimethylamine hydrochloride, paraformaldehyde, and a catalytic amount of concentrated hydrochloric acid in ethanol is refluxed for approximately 5-6 hours.

-

The reaction mixture is then cooled, and the product, 3-dimethylamino-1-(2-thienyl)-1-propanone hydrochloride, is precipitated, often by the addition of an anti-solvent like acetone.

-

The solid product is collected by filtration, washed, and dried.

-

-

Reagents:

-

3-(Dimethylamino)-1-(2-thienyl)-1-propanone hydrochloride

-

Sodium borohydride

-

A suitable solvent (e.g., ethanol, isopropanol, or an aqueous medium)

-

-

Procedure:

-

The 3-(dimethylamino)-1-(2-thienyl)-1-propanone hydrochloride is dissolved or suspended in the chosen solvent.

-

The solution or suspension is cooled (e.g., to 5-10°C).

-

Sodium borohydride is added portion-wise while maintaining the temperature.

-

The reaction mixture is stirred for a period to ensure complete reduction.

-

The reaction is quenched, typically by the addition of water or a dilute acid.

-

The product is extracted with an organic solvent, and the solvent is evaporated to yield 3-(Dimethylamino)-1-(2-thienyl)-1-propanol.

-

Role in Pharmaceutical Synthesis: The Path to Duloxetine

3-(Dimethylamino)-1-(2-thienyl)-1-propanol is a crucial intermediate in the industrial synthesis of Duloxetine. The (S)-enantiomer of the compound is specifically required for this process. The synthesis involves the resolution of the racemic mixture of 3-(dimethylamino)-1-(2-thienyl)-1-propanol, followed by a series of reactions to build the final Duloxetine molecule.

Synthetic Pathway to Duloxetine

The following diagram illustrates the key steps in the synthesis of Duloxetine, highlighting the central role of 3-(Dimethylamino)-1-(2-thienyl)-1-propanol.

Caption: Synthetic pathway to Duloxetine from 2-acetylthiophene.

Conclusion

This technical guide has provided a detailed summary of the physicochemical properties of 3-(Dimethylamino)-1-(2-thienyl)-1-propanol, along with experimental protocols for its synthesis and property determination. Its critical role as an intermediate in the synthesis of Duloxetine underscores its importance in the pharmaceutical industry. The data and methodologies presented here serve as a valuable resource for scientists and professionals engaged in research and development involving this compound.

References

An In-depth Technical Guide to 3-(Dimethylamino)-1-(2-thienyl)-1-propanol (CAS: 13636-02-7): A Key Intermediate in Duloxetine Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Dimethylamino)-1-(2-thienyl)-1-propanol (CAS number: 13636-02-7), a crucial chiral intermediate in the synthesis of the serotonin-norepinephrine reuptake inhibitor (SNRI), duloxetine. This document details the physicochemical properties, synthesis, and analytical aspects of this compound. Given its primary role as a synthetic precursor, this guide focuses on the chemical workflows and methodologies relevant to its production and subsequent use in pharmaceutical manufacturing. While the direct biological activity of this compound is not extensively documented, its significance in the synthesis of a major antidepressant underscores its importance in medicinal chemistry.

Chemical and Physical Properties

3-(Dimethylamino)-1-(2-thienyl)-1-propanol is a chiral organic compound featuring a thiophene ring, a hydroxyl group, and a tertiary amine.[1] These functional groups contribute to its reactivity and solubility characteristics. The compound is typically a white to off-white crystalline solid or a pale yellow, viscous liquid at room temperature.[2][3] It is soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide.[3]

Table 1: Physicochemical Properties of 3-(Dimethylamino)-1-(2-thienyl)-1-propanol

| Property | Value | CAS Number | Reference(s) |

| Molecular Formula | C₉H₁₅NOS | 13636-02-7 | [1] |

| Molecular Weight | 185.29 g/mol | 13636-02-7 | [1] |

| Appearance | White to almost white powder/crystal | 13636-02-7 | [2] |

| Melting Point | 70.0 to 74.0 °C | 13636-02-7 | [2][3][4] |

| Boiling Point | 290 °C (Predicted) | 13636-02-7 | [4] |

| Density | 1.111 g/cm³ | 13636-02-7 | [3] |

| pKa | 13.74 ± 0.20 (Predicted) | 13636-02-7 | [4] |

| IUPAC Name | 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol | 13636-02-7 | [1] |

Table 2: Properties of the (S)-Enantiomer

| Property | Value | CAS Number | Reference(s) |

| Molecular Formula | C₉H₁₅NOS | 132335-44-5 | [5] |

| Molecular Weight | 185.29 g/mol | 132335-44-5 | [5] |

| Appearance | White to almost white powder/crystal | 132335-44-5 | [5] |

| Melting Point | 77 - 81 °C | 132335-44-5 | [5] |

| Optical Rotation [α]20/D | -4.0° to -8.0° (c=1 in methanol) | 132335-44-5 | [5] |

Synthesis and Manufacturing

The primary industrial synthesis of 3-(Dimethylamino)-1-(2-thienyl)-1-propanol involves a two-step process commencing with a Mannich reaction, followed by the reduction of the resulting ketone.

Synthesis Workflow

The logical workflow for the production of duloxetine, highlighting the role of 3-(Dimethylamino)-1-(2-thienyl)-1-propanol, is depicted below.

Caption: Synthetic workflow for Duloxetine via 3-(Dimethylamino)-1-(2-thienyl)-1-propanol.

Experimental Protocols

Protocol 1: Synthesis of 3-(Dimethylamino)-1-(2-thienyl)-1-propanol

This protocol is adapted from patent literature and represents a common method for the synthesis of the racemic compound.

Step A: Mannich Reaction to form 3-(Dimethylamino)-1-(2-thienyl)propan-1-one Hydrochloride

-

To a suitable reaction vessel, add 2-acetylthiophene (1.0 eq), dimethylamine hydrochloride (1.26 eq), and paraformaldehyde (0.5 eq).

-

Add isopropanol as the solvent and a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux (approximately 82 °C) and maintain for 5-6 hours.

-

Monitor the reaction progress by a suitable chromatographic method (e.g., TLC or HPLC).

-

Upon completion, cool the reaction mixture to room temperature. The intermediate, 3-(dimethylamino)-1-(2-thienyl)propan-1-one hydrochloride, may precipitate and can be isolated by filtration.

Step B: Reduction to 3-(Dimethylamino)-1-(2-thienyl)-1-propanol

-

The crude or isolated Mannich base from Step A is dissolved in water.

-

A solution of sodium borohydride (NaBH₄) in an aqueous sodium hydroxide solution is prepared separately.

-

Slowly add the sodium borohydride solution to the solution of the Mannich base, maintaining the temperature between 30-35 °C.

-

Stir the reaction mixture at room temperature for approximately 6 hours.

-

Monitor the reaction for the disappearance of the ketone.

-

Upon completion, the product can be extracted with a suitable organic solvent (e.g., toluene or dichloromethane).

-

The organic layers are combined, washed, dried, and the solvent is removed under reduced pressure to yield the crude 3-(Dimethylamino)-1-(2-thienyl)-1-propanol.

-

Further purification can be achieved by recrystallization or column chromatography.

Mechanism of the Mannich Reaction

The Mannich reaction proceeds through the formation of an electrophilic iminium ion from dimethylamine and formaldehyde, which is then attacked by the enol form of 2-acetylthiophene.

References

- 1. 13636-02-7|3-(Dimethylamino)-1-(2-thienyl)-1-propanol|BLD Pharm [bldpharm.com]

- 2. Buy 3-(Dimethylamino)-1-(2-thienyl)-1-propanol (EVT-346591) | 13636-02-7 [evitachem.com]

- 3. chembk.com [chembk.com]

- 4. 3-(Dimethylamino)-1-(2-thienyl)-1-propanol | 13636-02-7 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

mechanism of action of duloxetine precursor

An In-depth Technical Guide on the Core Mechanism of Action of Duloxetine's Direct Precursor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Duloxetine, a potent and balanced serotonin-norepinephrine reuptake inhibitor (SNRI), is a widely prescribed medication for major depressive disorder, generalized anxiety disorder, and various pain syndromes.[1][2] Its therapeutic efficacy is attributed to the modulation of serotonergic and noradrenergic neurotransmission.[3] While the pharmacology of duloxetine is well-characterized, the mechanism of action of its synthetic precursors is less understood. This technical guide focuses on the core mechanism of action of the direct precursor to duloxetine, (S)-(+)-N,N-Dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine, commonly known as N-Methyl Duloxetine. Understanding the pharmacological profile of this key intermediate provides valuable insights for drug development and optimization.

Synthetic Pathway of Duloxetine

The synthesis of duloxetine involves several chemical transformations, starting from readily available materials. While various synthetic routes have been developed, a common pathway involves the formation of key intermediates.[4] The immediate precursor to duloxetine is N-Methyl Duloxetine, which undergoes N-demethylation to yield the final active pharmaceutical ingredient.

The following diagram illustrates a representative synthetic pathway leading to duloxetine, highlighting the position of N-Methyl Duloxetine as the direct precursor.

Core Mechanism of Action of N-Methyl Duloxetine

N-Methyl Duloxetine is not merely an inert intermediate; it possesses its own distinct pharmacological profile. The available evidence indicates a dual mechanism of action, encompassing both neurotransmitter reuptake inhibition and ion channel modulation.

Serotonin-Norepinephrine Reuptake Inhibition

N-Methyl Duloxetine is characterized as a selective norepinephrine reuptake inhibitor (SNRI).[5] This suggests that, like its demethylated counterpart, it can bind to and inhibit the function of monoamine transporters. By blocking the reuptake of norepinephrine and likely serotonin from the synaptic cleft, N-Methyl Duloxetine can increase the concentration of these neurotransmitters, thereby enhancing noradrenergic and serotonergic signaling. This action is the cornerstone of the therapeutic effects of SNRI antidepressants and analgesics.

The following diagram illustrates the proposed mechanism of N-Methyl Duloxetine at the synaptic cleft.

Sodium Channel Blockade

In addition to its effects on neurotransmitter transporters, N-Methyl Duloxetine has been shown to elicit both tonic and use-dependent blockade of neuronal Na+ channels.[6] This mechanism is distinct from its SNRI activity and contributes to its analgesic properties. By blocking sodium channels, N-Methyl Duloxetine can reduce neuronal excitability and inhibit the propagation of pain signals. This dual action on both monoamine reuptake and ion channels suggests a multifaceted pharmacological profile that may contribute to the overall therapeutic effects of duloxetine, particularly in neuropathic pain.

Quantitative Data

| Compound | Target | Ki (nM) |

| Duloxetine | Human Serotonin Transporter (SERT) | 0.8[7] |

| Duloxetine | Human Norepinephrine Transporter (NET) | 7.5[7] |

| N-Methyl Duloxetine | Human Serotonin Transporter (SERT) | Data not available |

| N-Methyl Duloxetine | Human Norepinephrine Transporter (NET) | Data not available |

Experimental Protocols

The characterization of the mechanism of action of a compound like N-Methyl Duloxetine involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key experiments.

Neurotransmitter Transporter Binding Assay (Radioligand)

This assay is used to determine the binding affinity of a test compound for specific neurotransmitter transporters.

Objective: To determine the Ki of N-Methyl Duloxetine for SERT and NET.

Materials:

-

Cell membranes prepared from cells expressing human SERT or NET.

-

Radioligand (e.g., [3H]citalopram for SERT, [3H]nisoxetine for NET).

-

Test compound (N-Methyl Duloxetine).

-

Non-specific binding control (e.g., a high concentration of a known inhibitor).

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of N-Methyl Duloxetine.

-

In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific binding control, or the test compound at various concentrations.

-

Incubate the plate to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation.

Neurotransmitter Uptake Assay (Fluorescence-based)

This assay measures the functional inhibition of neurotransmitter reuptake into cells.

Objective: To determine the functional potency of N-Methyl Duloxetine in inhibiting serotonin and norepinephrine uptake.

Materials:

-

Cells stably expressing human SERT or NET.

-

A fluorescent substrate that mimics the natural neurotransmitter.[8][9]

-

Test compound (N-Methyl Duloxetine).

-

Assay buffer.

-

A fluorescence plate reader.

Procedure:

-

Plate the cells in a 96- or 384-well plate and allow them to adhere.

-

Treat the cells with various concentrations of N-Methyl Duloxetine.

-

Add the fluorescent neurotransmitter substrate to all wells.

-

Incubate to allow for substrate uptake.

-

Measure the intracellular fluorescence using a bottom-read fluorescence plate reader.

-

The decrease in fluorescence in the presence of the test compound corresponds to the inhibition of transporter activity.

-

Calculate the IC50 value from the dose-response curve.

Conclusion

The direct precursor to duloxetine, N-Methyl Duloxetine, is a pharmacologically active molecule with a dual mechanism of action. It acts as a serotonin-norepinephrine reuptake inhibitor, similar to duloxetine, and also exhibits sodium channel blocking properties, which likely contributes to its analgesic effects. While quantitative data on its binding affinities for monoamine transporters are not widely available, its qualitative description as an SNRI provides a strong indication of its primary pharmacological action. The experimental protocols outlined in this guide provide a framework for the further characterization of this and other novel drug candidates targeting the monoaminergic system. A deeper understanding of the pharmacology of synthetic precursors can inform the design of more effective and safer therapeutics.

References

- 1. Duloxetine - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Duloxetine Hydrochloride? [synapse.patsnap.com]

- 3. droracle.ai [droracle.ai]

- 4. Structure of racemic duloxetine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apicule.com [apicule.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Comparative affinity of duloxetine and venlafaxine for serotonin and norepinephrine transporters in vitro and in vivo, human serotonin receptor subtypes, and other neuronal receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. moleculardevices.com [moleculardevices.com]

- 9. moleculardevices.com [moleculardevices.com]

The Biological Activity of Thienyl Propanolamines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thienyl propanolamines represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The incorporation of the thiophene ring, a bioisostere of the benzene ring, into the propanolamine scaffold has led to the development of molecules with a range of biological effects, including but not limited to, β-adrenergic receptor blockade, monoamine oxidase (MAO) inhibition, and diuretic activity. This technical guide provides an in-depth overview of the biological activities of thienyl propanolamines, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

I. Quantitative Biological Activity Data

The biological activity of thienyl propanolamine derivatives is highly dependent on the substitution pattern on both the thienyl and propanolamine moieties. The following tables summarize key quantitative data from various studies, providing a comparative overview of their potency and selectivity.

Table 1: β-Adrenergic Receptor Blocking Activity of Thienyl Propanolamine Derivatives

| Compound ID | Substitution Pattern | Receptor Subtype | Assay Type | Activity (IC₅₀/Kᵢ, nM) | Reference |

| 1 | 4,5-dichloro-N-tert-butyl-thienylethanolamine | β₁ (myocardial) | In vivo | Comparable to Propranolol | [1] |

| 2 | 4-monochloro-N-tert-butyl-thienylethanolamine | β (general) | In vivo | Active | [1] |

| 3 | 5-monochloro-N-tert-butyl-thienylethanolamine | β (general) | In vivo | Active | [1] |

| 4 | 3-monochloro-N-tert-butyl-thienylethanolamine | β (general) | In vivo | Inactive | [1] |

| 5 | Ethyl 2-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]-5-[(2-thienylcarbonyl)amino]benzoate | β₁/β₂ | In vitro | Not specified | [2] |

Table 2: Monoamine Oxidase (MAO) Inhibitory Activity of Thienyl and Related Heterocyclic Derivatives

| Compound ID | Compound Class | MAO Isoform | Activity (IC₅₀, µM) | Selectivity Index (SI) for MAO-B | Reference |

| KD1 | Quinolinyl-Thienyl Chalcone | MAO-B | 0.023 ± 0.004 | 723.04 | [3] |

| KD9 | Quinolinyl-Thienyl Chalcone | MAO-B | 0.015 ± 0.001 | >2666.66 | [3] |

| CA10 | Quinolinyl-Thienyl Chalcone | MAO-A | 0.310 | - | [3] |

| CA10 | Quinolinyl-Thienyl Chalcone | MAO-B | 0.074 | - | [3] |

| 5i | Quinolinyl-Thienyl Chalcone | MAO-A | 0.047 | - | [3] |

| 4l | Quinolinyl-Thienyl Chalcone | MAO-B | 0.063 | - | [3] |

Table 3: Diuretic Activity of Thienyl Propanolamine Derivatives in Rats

| Compound ID | Compound Description | Dose (mg/kg) | Urine Excretion (% of control) | Na⁺ Excretion (% of control) | K⁺ Excretion (% of control) | Reference |

| 3d | Ethyl 2-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]-5-[(2-thienylcarbonyl)amino]benzoate | Not specified | Significant increase | Significant increase | Not specified | [2] |

| Racemate | 6,7-dichloro-2,3-dihydro-5-(2-thienylcarbonyl)benzofuran-2-carboxylic acid | Not specified | Active | Active | Not specified | [4] |

| d-isomer | 6,7-dichloro-2,3-dihydro-5-(2-thienylcarbonyl)benzofuran-2-carboxylic acid | Not specified | Active | Active | Not specified | [4] |

| l-isomer | 6,7-dichloro-2,3-dihydro-5-(2-thienylcarbonyl)benzofuran-2-carboxylic acid | Not specified | Inactive | Inactive | Not specified | [4] |

II. Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of the biological activity of thienyl propanolamines.

A. General Synthesis of N-Substituted Thienyl Propanolamines

A common synthetic route to N-substituted thienyl propanolamines involves the reaction of a thienyl epoxide with an appropriate amine.

Materials:

-

Substituted 2-(oxiran-2-ylmethyl)thiophene

-

Desired primary or secondary amine (e.g., tert-butylamine, isopropylamine)

-

Solvent (e.g., ethanol, methanol)

Procedure:

-

Dissolve the substituted 2-(oxiran-2-ylmethyl)thiophene in the chosen solvent.

-

Add an excess of the desired amine to the solution.

-

The reaction mixture is typically stirred at room temperature or heated under reflux for several hours to ensure complete reaction.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the solvent and excess amine are removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the desired N-substituted thienyl propanolamine.

B. In Vitro β-Adrenergic Receptor Binding Assay (Radioligand Displacement)

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for β-adrenergic receptors.[5][6][7]

Materials:

-

Cell membranes expressing β₁ or β₂ adrenergic receptors (e.g., from turkey erythrocytes for β₁ and rat lung for β₂)[5]

-

Radioligand: [³H]Dihydroalprenolol ([³H]DHA)[5]

-

Test thienyl propanolamine compounds

-

Non-specific binding control: Propranolol (10 µM)

-

Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add the following to triplicate wells:

-

Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution, and 150 µL of membrane preparation.

-

Non-specific Binding: 50 µL of propranolol solution, 50 µL of radioligand solution, and 150 µL of membrane preparation.

-

Competitive Binding: 50 µL of test compound dilution, 50 µL of radioligand solution, and 150 µL of membrane preparation.

-

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

C. In Vitro Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)

This protocol outlines a fluorometric assay to determine the inhibitory activity of thienyl propanolamines against MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO substrate (e.g., kynuramine or p-tyramine)

-

Amplex® Red reagent (or similar fluorescent probe)

-

Horseradish peroxidase (HRP)

-

Test thienyl propanolamine compounds

-

Selective inhibitors for control: Clorgyline (for MAO-A) and Selegiline (for MAO-B)

-

Assay buffer: e.g., 50 mM sodium phosphate buffer, pH 7.4

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a black 96-well plate, add the following to triplicate wells:

-

Enzyme, assay buffer, and test compound dilution.

-

-

Pre-incubate the plate for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding a mixture of the MAO substrate, Amplex® Red, and HRP.

-

Incubate the plate at 37°C, protected from light, for a specific time (e.g., 30-60 minutes).

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation ~530-560 nm, emission ~590 nm).

-

Calculate the percent inhibition for each concentration of the test compound relative to a control without inhibitor.

-

Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.

D. In Vivo Diuretic Activity Screening in Rats

This protocol describes a method to evaluate the diuretic effect of thienyl propanolamines in a rat model.[8][9]

Materials:

-

Male Wistar rats (150-200 g)

-

Test thienyl propanolamine compounds

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Positive control: Furosemide (e.g., 10 mg/kg)

-

Saline solution (0.9% NaCl)

-

Metabolic cages

Procedure:

-

Fast the rats overnight with free access to water.

-

Administer a saline load (e.g., 25 mL/kg, p.o.) to each rat to ensure a uniform state of hydration.

-

Divide the rats into groups: vehicle control, positive control, and test compound groups (at various doses).

-

Administer the test compounds, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.).

-

Place each rat in an individual metabolic cage.

-

Collect urine at regular intervals (e.g., every hour for 5-6 hours) and measure the total volume.

-

Analyze the urine samples for electrolyte content (Na⁺, K⁺, Cl⁻) using a flame photometer or ion-selective electrodes.

-

Calculate the diuretic activity as the ratio of the mean urine volume of the test group to the mean urine volume of the control group.

-

Calculate the saluretic and natriuretic indices similarly for electrolyte excretion.

III. Signaling Pathways and Experimental Workflows

A. Signaling Pathways

The biological effects of thienyl propanolamines are mediated through their interaction with specific cellular targets. The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved.

Thienyl propanolamines can act as antagonists at β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). Their binding prevents the activation of downstream signaling cascades by endogenous catecholamines like norepinephrine and epinephrine.

Caption: β-Adrenergic receptor antagonism by thienyl propanolamines.

Certain thienyl propanolamine derivatives can inhibit the enzyme monoamine oxidase, which is responsible for the degradation of monoamine neurotransmitters. This leads to an increase in the synaptic concentration of these neurotransmitters.[6][]

Caption: Mechanism of action of thienyl propanolamine MAO inhibitors.

B. Experimental Workflow

The discovery and development of novel thienyl propanolamine-based drugs follow a structured workflow, from initial design and synthesis to preclinical evaluation.

Caption: General workflow for the discovery of thienyl propanolamine drugs.

IV. Conclusion

Thienyl propanolamines continue to be a promising scaffold in drug discovery. Their diverse biological activities, stemming from their interactions with key physiological targets such as β-adrenergic receptors and monoamine oxidases, make them attractive candidates for the development of new therapeutics for cardiovascular and neurological disorders. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in the field, facilitating the design and evaluation of novel and more potent thienyl propanolamine derivatives. Further exploration of the structure-activity relationships and the elucidation of their detailed mechanisms of action will undoubtedly pave the way for the development of next-generation drugs with improved efficacy and safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. [p-[(Thienylcarbonyl)amino]phenoxy]propanolamines derivatives as diuretic and beta-adrenergic receptor blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Diuretic and uricosuric activity of 6,7-dichloro-2,3-dihydro-5-(2-thienylcarbonyl)benzofuran-2-carboxylic acid and stereoisomers in chimpanzee, dog and rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. dovepress.com [dovepress.com]

- 9. scielo.br [scielo.br]

Synthesis of 3-(Dimethylamino)-1-(2-thienyl)-1-propanol: A Technical Literature Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Dimethylamino)-1-(2-thienyl)-1-propanol is a key chiral intermediate in the synthesis of various pharmaceuticals, most notably the serotonin-norepinephrine reuptake inhibitor (SNRI) duloxetine.[1] Its molecular structure, featuring a thiophene ring, a hydroxyl group, and a tertiary amine, makes it a versatile building block in medicinal chemistry.[2] This technical guide provides a comprehensive review of the primary synthetic routes for 3-(Dimethylamino)-1-(2-thienyl)-1-propanol, with a focus on detailed experimental protocols, quantitative data analysis, and visual representations of the reaction pathways.

Core Synthetic Methodologies

The synthesis of 3-(Dimethylamino)-1-(2-thienyl)-1-propanol is predominantly achieved through two main strategies: the Mannich reaction followed by reduction, and to a lesser extent, direct reductive amination. Asymmetric synthesis and biocatalytic methods have also been explored to produce enantiomerically pure forms of the compound, which are crucial for pharmaceutical applications.

Mannich Reaction followed by Ketone Reduction

The most widely documented approach involves a two-step process beginning with the Mannich reaction to form the intermediate ketone, 3-dimethylamino-1-(2-thienyl)-1-propanone, which is subsequently reduced to the desired alcohol.

Step 1: Mannich Reaction Synthesis of 3-Dimethylamino-1-(2-thienyl)-1-propanone Hydrochloride

The Mannich reaction is a three-component condensation involving an active hydrogen compound (2-acetylthiophene), formaldehyde (or its polymer, paraformaldehyde), and a secondary amine (dimethylamine, typically as its hydrochloride salt).[2][3]

Experimental Protocol: Synthesis of 3-Dimethylamino-1-(2-thienyl)-1-propanone hydrochloride [3]

-

Reactants:

-

2-acetylthiophene (63.1 g, 0.5 mol)

-

Dimethylamine hydrochloride (53.0 g, 0.65 mol)

-

Paraformaldehyde (19.8 g, 0.22 mol)

-

12N Hydrochloric acid (1 ml)

-

Ethanol (80 ml)

-

-

Procedure:

-

A mixture of the reactants in ethanol is refluxed for 1.5 hours.

-

The solution is then diluted with additional ethanol (100 ml) and acetone (500 ml).

-

The mixture is chilled overnight.

-

The resulting solid is collected by filtration to yield the product as a colorless crystalline solid.

-

-

Yield: 75.0 g (73%)

-

Melting Point: 182-184 °C

Step 2: Reduction of 3-Dimethylamino-1-(2-thienyl)-1-propanone to 3-(Dimethylamino)-1-(2-thienyl)-1-propanol

The intermediate ketone is then reduced to the target alcohol. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its selectivity and mild reaction conditions.[4][5][6]

Experimental Protocol: General Reduction of a Ketone with Sodium Borohydride [5][6]

-

Reactants:

-

Ketone (e.g., 3-dimethylamino-1-(2-thienyl)-1-propanone)

-

Sodium borohydride

-

Methanol

-

-

Procedure:

-

Dissolve the ketone in methanol. For less soluble ketones, gentle warming may be applied.

-

Add sodium borohydride to the solution in one portion and swirl to dissolve.

-

Allow the reaction to proceed at room temperature with intermittent swirling for approximately 15 minutes. The completion of the reaction is often indicated by a color change (e.g., from yellow to colorless).

-

Add water to the reaction mixture, which may cause the product to precipitate.

-

Heat the mixture to boiling for a few minutes, then allow it to cool to room temperature, followed by cooling in an ice bath to maximize crystallization.

-

Collect the crude product via vacuum filtration.

-

Wash the solid with a cold solvent mixture (e.g., 50% aqueous methanol).

-

The product can be further purified by recrystallization.

-

Reductive Amination

Reductive amination offers a more direct route to 3-(Dimethylamino)-1-(2-thienyl)-1-propanol by reacting a thiophene-containing aldehyde or ketone with dimethylamine in the presence of a reducing agent.[7] While conceptually more efficient, detailed experimental protocols for this specific compound are less commonly reported in the reviewed literature compared to the Mannich reaction approach.

Asymmetric Synthesis and Biocatalysis

For pharmaceutical applications, obtaining a single enantiomer of 3-(Dimethylamino)-1-(2-thienyl)-1-propanol is often necessary. This can be achieved through the resolution of the racemic mixture using chiral acids to form diastereomeric salts, or through asymmetric synthesis.[2][8]

Biocatalytic methods, employing enzymes or whole organisms like Saccharomyces cerevisiae, have been developed for the asymmetric reduction of the intermediate ketone to the (S)-enantiomer with high enantiomeric excess.[9] These methods are advantageous for their high selectivity and environmentally benign reaction conditions.

Quantitative Data Summary

The following tables summarize the quantitative data extracted from the literature for the key synthesis steps.

Table 1: Mannich Reaction for 3-Dimethylamino-1-(2-thienyl)-1-propanone Hydrochloride

| Starting Material (Thiophene derivative) | Amine Salt | Formaldehyde Source | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |

| 2-Acetylthiophene | Dimethylamine HCl | Paraformaldehyde | Ethanol | 1.5 | 73 | 182-184 | [3] |

Table 2: Reduction of Ketone Intermediate

| Reducing Agent | Solvent | Notes | Reference |

| Sodium Borohydride | Methanol | General procedure for ketone reduction. | [5][6] |

| Lithium Aluminum Hydride (chirally modified) | - | Yield of 74% with 72% ee for the methylamino analogue. | [10] |

Table 3: Physical Properties of (S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol

| Property | Value | Reference |

| CAS Number | 132335-44-5 | [11] |

| Molecular Formula | C₉H₁₅NOS | [11] |

| Molecular Weight | 185.29 g/mol | [11] |

| Appearance | White to almost white powder/crystal | [11] |

| Melting Point | 77 - 81 °C | [11] |

| Purity | ≥ 98% (GC) | [11] |

| Optical Rotation | [α]20D = -8 to -4 ° (c=1 in methanol) | [11] |

Purification Methods

Purification of the final product, 3-(Dimethylamino)-1-(2-thienyl)-1-propanol, is typically achieved through standard laboratory techniques.[2]

-

Recrystallization: This is a common method for purifying the solid product. The choice of solvent is critical and may involve mixtures, such as aqueous methanol.[5][6]

-

Chromatography: For higher purity requirements, column chromatography can be employed.[2]

-

Diastereomeric Salt Formation: In the case of resolving racemic mixtures, the formation of diastereomeric salts with a chiral acid allows for the separation of enantiomers by fractional crystallization, followed by liberation of the free base.[2][8]

Conclusion

The synthesis of 3-(Dimethylamino)-1-(2-thienyl)-1-propanol is well-established, with the Mannich reaction followed by ketone reduction being the most extensively documented and reliable method. This two-step process offers good yields and utilizes readily available starting materials. For applications requiring high enantiopurity, such as in the synthesis of duloxetine, asymmetric reduction techniques, including biocatalysis, have proven to be highly effective. This review provides a foundational guide for researchers and professionals in the field, summarizing the key synthetic methodologies, experimental protocols, and quantitative data necessary for the successful preparation of this important pharmaceutical intermediate.

References

- 1. (S)-3-(Methylamino)-1-(2-thienyl)-1-propanol | 116539-55-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. Buy 3-(Dimethylamino)-1-(2-thienyl)-1-propanol (EVT-346591) | 13636-02-7 [evitachem.com]

- 3. prepchem.com [prepchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. webassign.net [webassign.net]

- 6. webassign.net [webassign.net]

- 7. Page loading... [wap.guidechem.com]

- 8. US7119211B2 - Process for preparing optically active 3-(methylamino)-1-(2-thienyl) propan-1-ol and intermediates for preparation - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. US7259264B2 - 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof - Google Patents [patents.google.com]

- 11. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Safety and Handling of 3-(Dimethylamino)-1-(2-thienyl)-1-propanol

For Researchers, Scientists, and Drug Development Professionals

**Abstract

This document provides a comprehensive overview of the safety and handling protocols for 3-(Dimethylamino)-1-(2-thienyl)-1-propanol (CAS No: 13636-02-7). It is intended for laboratory personnel, including researchers, scientists, and professionals in the field of drug development. This guide consolidates critical information regarding hazard identification, personal protective equipment (PPE), first aid measures, and proper storage and disposal. The information is compiled from various safety data sheets (SDS) and chemical databases to ensure a thorough understanding of the risks associated with this compound and the necessary precautions for its safe use.

Chemical Identification and Physical Properties

3-(Dimethylamino)-1-(2-thienyl)-1-propanol is an organic compound classified as an amino alcohol and a thiophene derivative.[1] It is primarily used as a laboratory chemical and an intermediate in the synthesis of various pharmaceutical compounds.[1][2] The compound exists as a white to pale yellow crystalline powder or a viscous liquid with a faint, amine-like odor.[1]

Table 1: Physical and Chemical Properties of 3-(Dimethylamino)-1-(2-thienyl)-1-propanol

| Property | Value | Source(s) |

| CAS Number | 13636-02-7 | [2] |

| Molecular Formula | C₉H₁₅NOS | [2] |

| Molecular Weight | 185.29 - 185.3 g/mol | [2][3] |

| Appearance | White to almost white powder/crystal; Colorless to pale yellow liquid | [1][4] |

| Melting Point | 70 - 74 °C | [5] |

| Boiling Point | 290 °C | [5] |

| Solubility | Soluble in water, methanol, ethanol, and dichloromethane.[1][4] | [1][4] |

| pKa | 13.74 ± 0.20 (Predicted) | [1] |

| Storage Temperature | Room temperature; Keep in a dark place, sealed in dry, 2-8°C | [1][3] |

Hazard Identification and GHS Classification

While the chemical, physical, and toxicological properties have not been thoroughly investigated, available data indicates several hazards.[2] The compound is considered moderately toxic if ingested and harmful if it is inhaled or absorbed through the skin.[1] Short-term exposure can cause irritation to the eyes, skin, and respiratory tract.[1][2][6]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Source(s) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [3][7] |

| Skin Irritation | Category 2 | H315: Causes skin irritation | [3][5] |

| Serious Eye Irritation | Category 2 | H319: Causes serious eye irritation | [3][5] |

| Specific target organ toxicity - single exposure | Category 3 | H335: May cause respiratory irritation | [2][3] |

Note: Classifications can vary between suppliers. Always refer to the specific SDS provided with the product.

GHS Pictograms

The following pictograms are associated with the hazards of 3-(Dimethylamino)-1-(2-thienyl)-1-propanol based on its classification.

References

- 1. Page loading... [wap.guidechem.com]

- 2. capotchem.cn [capotchem.cn]

- 3. 13636-02-7|3-(Dimethylamino)-1-(2-thienyl)-1-propanol|BLD Pharm [bldpharm.com]

- 4. chembk.com [chembk.com]

- 5. jk-sci.com [jk-sci.com]

- 6. CAS#:132335-44-5 | (1S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol | Chemsrc [chemsrc.com]

- 7. 3-METHYLAMINO-1-(2-THIENYL)-1-PROPANOL - Safety Data Sheet [chemicalbook.com]

A Technical Guide to the Solubility of 3-(Dimethylamino)-1-(2-thienyl)-1-propanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 3-(Dimethylamino)-1-(2-thienyl)-1-propanol (CAS No. 13636-02-7), a key intermediate in the synthesis of pharmaceuticals. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on compiling qualitative solubility information from various sources and presenting a standardized experimental protocol for its quantitative determination. This guide is intended to assist researchers and drug development professionals in handling and utilizing this compound effectively in various organic solvent systems.

Introduction

3-(Dimethylamino)-1-(2-thienyl)-1-propanol is a chiral organic compound featuring a thiophene ring, a hydroxyl group, and a tertiary dimethylamino group.[1] Its molecular structure contributes to its utility as a versatile building block in the synthesis of bioactive molecules, most notably as an intermediate for pharmaceuticals targeting the central nervous system.[2] An understanding of its solubility in organic solvents is critical for its synthesis, purification, and formulation.

Physicochemical Properties

-

Molecular Formula: C₉H₁₅NOS[3]

-

Molecular Weight: 185.29 g/mol [3]

-

Appearance: White to almost white crystalline powder or a viscous liquid.[2][4]

-

Melting Point: Approximately 77-81 °C.

Solubility Profile

Table 1: Qualitative Solubility of 3-(Dimethylamino)-1-(2-thienyl)-1-propanol in Various Solvents

| Solvent Category | Solvent | Solubility | Reference(s) |

| Protic Solvents | Methanol | Soluble | [4][5] |

| Ethanol | Soluble | [4] | |

| Aprotic Polar Solvents | Dimethyl Sulfoxide (DMSO) | Soluble | [4] |

| Dichloromethane | Moderately Soluble | [2] | |

| Chloroform | Slightly Soluble | ||

| Aqueous Solvents | Water | Limited Solubility/Soluble | [2] |

Note: "Soluble" indicates that the compound dissolves in the solvent, but the exact concentration is not specified. "Moderately Soluble" and "Slightly Soluble" indicate a lower affinity of the solute for the solvent. One source indicates solubility in water, while another states limited solubility.[2] This discrepancy may be due to differences in experimental conditions or the definition of "soluble."

Experimental Protocol for Solubility Determination

To obtain precise and quantitative solubility data, a standardized experimental protocol is necessary. The following describes a general method for determining the solubility of 3-(Dimethylamino)-1-(2-thienyl)-1-propanol in an organic solvent of interest.

Objective: To quantitatively determine the equilibrium solubility of 3-(Dimethylamino)-1-(2-thienyl)-1-propanol in a selected organic solvent at a specific temperature.

Materials:

-

3-(Dimethylamino)-1-(2-thienyl)-1-propanol (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or incubator

-

Vials with airtight seals

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of 3-(Dimethylamino)-1-(2-thienyl)-1-propanol to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

-

Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sample Withdrawal and Filtration:

-

After the equilibration period, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the withdrawn sample through a syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Analysis:

-

Gravimetric Method (for non-volatile solutes and volatile solvents):

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer a known volume of the filtered saturated solution to the dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point.

-

Once the solvent is completely removed, reweigh the dish containing the dried residue.

-

The difference in weight corresponds to the mass of the dissolved compound.

-

-

Instrumental Analysis (e.g., HPLC, UV-Vis):

-

Prepare a series of standard solutions of 3-(Dimethylamino)-1-(2-thienyl)-1-propanol of known concentrations in the chosen solvent.

-

Generate a calibration curve by plotting the instrument response (e.g., peak area for HPLC, absorbance for UV-Vis) against the concentration of the standard solutions.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample using the same instrumental method and determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

-

-

Calculation of Solubility:

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL), moles per liter (mol/L), or milligrams per milliliter (mg/mL).

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining solubility.

Logical Relationship: Solubility-Based Classification

The solubility of an organic compound in water, acidic, and basic solutions can be used to classify it based on its functional groups. This is a fundamental concept in qualitative organic analysis.

Caption: Logical workflow for classifying organic compounds by solubility.

References

Spectroscopic and Analytical Profile of 3-(Dimethylamino)-1-(2-thienyl)-1-propanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of the versatile synthetic intermediate, 3-(Dimethylamino)-1-(2-thienyl)-1-propanol. While this compound is noted for its role in the synthesis of pharmaceuticals, particularly as a precursor to medications targeting neurological disorders, publicly available, detailed spectroscopic data is scarce.[1][2] This document bridges that gap by presenting predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed, generalized experimental protocols for acquiring such spectra. The information herein serves as a valuable resource for researchers in quality control, process development, and synthetic chemistry, enabling efficient identification and characterization of this compound.

Chemical Structure and Properties

-

IUPAC Name: 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol[2]

-

Appearance: Typically a white to almost white powder or crystal.[1]

Predicted Spectroscopic Data

Due to the limited availability of published spectra for 3-(Dimethylamino)-1-(2-thienyl)-1-propanol, the following tables present predicted data based on its chemical structure. These predictions are derived from established principles of NMR, IR, and MS spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.25 | dd | 1H | Thiophene H5 |

| ~6.95 | dd | 1H | Thiophene H3 |

| ~6.90 | dd | 1H | Thiophene H4 |

| ~4.90 | t | 1H | CH-OH |

| ~3.50 | br s | 1H | OH |

| ~2.50 | t | 2H | CH₂-N |

| ~2.25 | s | 6H | N(CH₃)₂ |

| ~1.90 | m | 2H | CH-CH₂-CH₂ |

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~150 | Quaternary | Thiophene C2 |

| ~126.5 | CH | Thiophene C5 |

| ~124.5 | CH | Thiophene C3 |

| ~123.5 | CH | Thiophene C4 |

| ~69.0 | CH | CH-OH |

| ~57.0 | CH₂ | CH₂-N |

| ~45.0 | CH₃ | N(CH₃)₂ |

| ~35.0 | CH₂ | CH-CH₂-CH₂ |

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2800 | Medium-Strong | C-H stretch (aliphatic) |

| ~1600 | Medium | C=C stretch (thiophene ring) |

| ~1450 | Medium | C-H bend (aliphatic) |

| 1200-1000 | Strong | C-O stretch (alcohol), C-N stretch (amine) |

| ~850 | Strong | C-H out-of-plane bend (thiophene) |

Mass Spectrometry (MS)

Predicted Mass Spectrometry Fragmentation

| m/z | Possible Fragment |

| 185 | [M]⁺ (Molecular Ion) |

| 168 | [M - OH]⁺ |

| 127 | [Thiophene-CH=OH]⁺ |

| 111 | [Thiophene-CH₂]⁺ |

| 83 | [Thiophene]⁺ |

| 58 | [CH₂=N(CH₃)₂]⁺ |

Experimental Protocols

The following sections detail generalized yet comprehensive protocols for obtaining the spectroscopic data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

-

3-(Dimethylamino)-1-(2-thienyl)-1-propanol sample

-

Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS)

-

NMR tubes (5 mm)

-

High-field NMR spectrometer (e.g., 500 MHz)

Protocol:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the compound.

-

Dissolve the sample in approximately 0.7 mL of CDCl₃ containing 0.03% TMS in a clean, dry vial.

-

Transfer the solution to an NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using standard parameters. A relaxation delay of at least 5 times the longest T1 is recommended for quantitative analysis.[5]

-

Acquire the ¹³C NMR spectrum with proton decoupling.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal (0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

-

3-(Dimethylamino)-1-(2-thienyl)-1-propanol sample

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or acetone)

Protocol:

-

Sample Preparation (ATR method):

-

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent.

-

Record a background spectrum.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually collected over a range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

Perform an ATR correction if necessary.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials and Equipment:

-

3-(Dimethylamino)-1-(2-thienyl)-1-propanol sample

-

Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI)

-

Solvent for sample preparation (e.g., methanol or acetonitrile)

-

Syringe pump or liquid chromatography (LC) system for sample introduction

Protocol:

-

Sample Preparation:

-

Data Acquisition:

-

Tune and calibrate the mass spectrometer according to the manufacturer's instructions.

-

Introduce the sample into the ion source via direct infusion or LC.

-

Acquire the mass spectrum in positive ion mode. For ESI, this will likely show the [M+H]⁺ ion. For EI, the molecular ion [M]⁺ will be observed.

-

If tandem MS (MS/MS) is available, select the molecular ion (or [M+H]⁺) and subject it to collision-induced dissociation (CID) to obtain a fragmentation spectrum.

-

-

Data Analysis:

-

Identify the molecular ion peak to confirm the molecular weight.

-

Analyze the fragmentation pattern to deduce the structure of the fragments, which can provide further structural confirmation.

-

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols.

Caption: Workflow for NMR Spectroscopic Analysis.

Caption: Workflow for FTIR Spectroscopic Analysis.

Caption: Workflow for Mass Spectrometric Analysis.

Conclusion

This technical guide provides a foundational spectroscopic dataset and standardized analytical protocols for 3-(Dimethylamino)-1-(2-thienyl)-1-propanol. The predicted NMR, IR, and MS data offer a reliable reference for the identification and structural confirmation of this compound in a research and development setting. The detailed experimental workflows are intended to ensure the acquisition of high-quality, reproducible spectroscopic data, thereby supporting the synthesis, purification, and quality control of this important pharmaceutical intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Buy 3-(Dimethylamino)-1-(2-thienyl)-1-propanol (EVT-346591) | 13636-02-7 [evitachem.com]

- 3. 3-(Dimethylamino)-1-(2-thienyl)-1-propanol | 13636-02-7 [chemicalbook.com]

- 4. 3-(Dimethylamino)-1-(2-thienyl)-1-propanol | C9H15NOS | CID 11586409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

The Pivotal Role of 3-(Dimethylamino)-1-(2-thienyl)-1-propanol in Medicinal Chemistry: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of 3-(Dimethylamino)-1-(2-thienyl)-1-propanol, a critical chiral intermediate in the synthesis of the serotonin-norepinephrine reuptake inhibitor (SNRI), Duloxetine. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It covers the synthesis, chemical properties, and pivotal role of this compound in the pharmaceutical industry. Detailed experimental protocols, quantitative data, and process visualizations are provided to offer a comprehensive understanding of its significance.

Introduction

3-(Dimethylamino)-1-(2-thienyl)-1-propanol, also known by its CAS number 13636-02-7, is an organic compound featuring a thiophene ring, a hydroxyl group, and a tertiary dimethylamino group.[1] Its chirality and functional groups make it a valuable building block in the synthesis of various biologically active molecules, most notably the widely used antidepressant, Duloxetine.[2] The efficiency of Duloxetine synthesis is heavily reliant on the stereochemical purity and yield of this key intermediate. This guide will explore the synthesis of 3-(Dimethylamino)-1-(2-thienyl)-1-propanol, its conversion to Duloxetine, and the analytical considerations crucial for its use in pharmaceutical manufacturing.

Chemical and Physical Properties

3-(Dimethylamino)-1-(2-thienyl)-1-propanol is a chiral amino alcohol. Its physical and chemical properties are summarized in the table below. The (S)-enantiomer is the specific stereoisomer required for the synthesis of (S)-Duloxetine.

| Property | Value | Reference |

| CAS Number | 13636-02-7 | [2] |

| Molecular Formula | C9H15NOS | [1][3] |

| Molecular Weight | 185.29 g/mol | [1][2] |

| Appearance | White to almost white powder or crystal; also described as a viscous liquid or low-melting solid.[4][5] | [4][5] |

| Solubility | Soluble in organic solvents like methanol, ethanol, and dimethyl sulfoxide.[3] | [3] |

| Melting Point | 77 - 81 °C (for the (S)-enantiomer) | [5] |

| Optical Rotation | [α]20/D = -8 to -4° (c=1 in methanol) (for the (S)-enantiomer) | [5] |

Synthesis of 3-(Dimethylamino)-1-(2-thienyl)-1-propanol

The primary route for the synthesis of racemic 3-(Dimethylamino)-1-(2-thienyl)-1-propanol involves a two-step process: a Mannich reaction to form the corresponding ketone, followed by a reduction.

Step 1: Mannich Reaction

The synthesis typically begins with the Mannich reaction of 2-acetylthiophene, dimethylamine hydrochloride, and paraformaldehyde.[6] This reaction forms the intermediate, 3-dimethylamino-1-(2-thienyl)-1-propanone hydrochloride.

Step 2: Reduction

The resulting ketone is then reduced to the alcohol, 3-(Dimethylamino)-1-(2-thienyl)-1-propanol, typically using a reducing agent such as sodium borohydride.[6]

Experimental Protocols

The following protocols are based on procedures described in the patent literature.

Synthesis of Racemic 3-(Dimethylamino)-1-(2-thienyl)-1-propanol

Materials:

-

2-acetylthiophene

-

Dimethylamine hydrochloride

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid

-

Ethanol

-

Sodium hydroxide

-

Sodium borohydride

-

Water

-

Dichloromethane

Procedure:

-

A mixture of 2-acetylthiophene (100 g, 0.793 mole), dimethylamine hydrochloride (81.5 g, 1 mole), paraformaldehyde (35.5 g, 0.394 mole), and concentrated HCl (4.0 ml) in ethanol (250 ml) is refluxed for 5 hours.[7]

-

The reaction mixture is cooled to room temperature and then further cooled to 5-10°C.[7]

-

The mixture is basified with an ethanolic sodium hydroxide solution (32 g NaOH in 450 ml ethanol) to a pH of 8-10.[7]

-

Sodium borohydride (35 g, 0.92 mol) is added portion-wise to the reaction mixture at 5-10°C over 30 minutes.[7]

-

The reaction mixture is stirred at room temperature for 6 hours.

-

The solvent is removed by distillation.

-

Water is added to the residue, and the product is extracted with a suitable organic solvent like dichloromethane.

-

The organic layer is dried and concentrated to yield 3-(Dimethylamino)-1-(2-thienyl)-1-propanol.

Resolution of Racemic 3-(Dimethylamino)-1-(2-thienyl)-1-propanol

Materials:

-

Racemic 3-(Dimethylamino)-1-(2-thienyl)-1-propanol

-

(S)-(+)-Mandelic acid

-

Ethanol

-

Acetone

-

Sodium hydroxide solution

-

Dichloromethane

Procedure:

-

The crude racemic propanol is dissolved in a suitable solvent like ethanol.

-

An ethanolic solution of (S)-(+)-Mandelic acid (44 g in 44 ml ethanol) is added, and the mixture is heated for 1 hour.[7]

-

The mixture is cooled to room temperature, and the precipitated mandelate salt is filtered.[7]

-

The crude salt is recrystallized from acetone by refluxing for 3 hours, followed by cooling and filtration to obtain the pure (S)-3-(dimethylamino)-1-(2-thienyl)-1-propanol-(S)-mandelate salt.[7]

-

The purified salt is basified with a sodium hydroxide solution, and the free (S)-base is extracted with dichloromethane.[7]

-

The organic layer is dried and concentrated to yield (S)-3-(dimethylamino)-1-(2-thienyl)-1-propanol.

Quantitative Data

The following table summarizes quantitative data reported in various sources for the synthesis and resolution of 3-(Dimethylamino)-1-(2-thienyl)-1-propanol and its conversion to Duloxetine.

| Step | Product | Yield | Purity (ee%) | Reference |

| Synthesis and Resolution | (S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol | 42 g (from 100 g 2-acetylthiophene) | Not Specified | [7] |

| Resolution | (S)-3-(methylamino)-1-(2-thienyl)propan-1-ol | >99.9% ee | >99.9% | |

| Duloxetine Synthesis | (S)-Duloxetine | 60.2% overall yield from 2-acetylthiophene | >98.5% | |

| Duloxetine HCl Purification | Duloxetine HCl | 97% | 0.08% area by HPLC of impurity | |

| Duloxetine HCl Synthesis | Duloxetine HCl | 95% | 98.5% |

Role in Duloxetine Synthesis

The primary and most significant role of (S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol in medicinal chemistry is as a key intermediate in the synthesis of Duloxetine. The subsequent steps involve the condensation of the (S)-alcohol with 1-fluoronaphthalene, followed by demethylation to yield Duloxetine.

The biological activity of Duloxetine is attributed to its ability to inhibit the reuptake of serotonin and norepinephrine in the central nervous system, which is the basis for its antidepressant and anxiolytic effects. While 3-(Dimethylamino)-1-(2-thienyl)-1-propanol itself is not the active pharmaceutical ingredient, its structural features are essential for the final molecular architecture of Duloxetine.

Conclusion

3-(Dimethylamino)-1-(2-thienyl)-1-propanol is a cornerstone intermediate in the production of Duloxetine. The efficiency and cost-effectiveness of Duloxetine manufacturing are directly linked to the successful and high-purity synthesis of this chiral alcohol. The methodologies outlined in this guide, derived from established literature, provide a framework for understanding and implementing the synthesis and resolution of this critical compound. Further research into biocatalytic methods for the asymmetric synthesis of the (S)-enantiomer may offer more sustainable and efficient production routes in the future.

References

- 1. Duloxetine: Refining its Chemical Synthesis with Biocatalysis • CHEManager is the market-leading medium for the management of the chemical and pharmaceutical industry [chemanager-online.com]

- 2. patents.justia.com [patents.justia.com]

- 3. IMPROVED SYNTHESIS AND PREPARATIONS OF DULOXETINE SALTS - Patent 1971592 [data.epo.org]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Preparation method of duloxetine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 6. Buy 3-(Dimethylamino)-1-(2-thienyl)-1-propanol (EVT-346591) | 13636-02-7 [evitachem.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Methodological & Application

Synthesis of Duloxetine: Application Notes and Protocols for Researchers

For Immediate Release

These application notes provide detailed protocols for the synthesis of Duloxetine, a selective serotonin and norepinephrine reuptake inhibitor (SSNRI), starting from the key intermediate (S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol. The following protocols are intended for researchers, scientists, and drug development professionals.

Synthetic Overview

The synthesis of Duloxetine from (S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol is a two-step process. The first step involves a nucleophilic aromatic substitution reaction to couple the starting material with 1-fluoronaphthalene. The resulting intermediate, (S)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine, is then selectively demethylated to yield Duloxetine.

Experimental Protocols

Step 1: Synthesis of (S)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine

This procedure details the formation of the naphthyl ether intermediate through a nucleophilic aromatic substitution reaction.[1][2]

Materials:

-

(S)-3-(Dimethylamino)-1-(thiophen-2-yl) propan-1-ol

-

1-Fluoronaphthalene

-

Sodium hydroxide (NaOH) or Sodium hydride (NaH)

-

Tertiarybutylammonium bromide (optional, as a phase transfer catalyst)

-

Dimethyl sulfoxide (DMSO)

-

Toluene

-

Water

Protocol:

-

Prepare a solution of sodium hydroxide in dimethyl sulfoxide and heat to 50-55°C with stirring for approximately 45 minutes.

-

To this solution, add a mixture of (S)-3-(dimethylamino)-1-(thiophen-2-yl) propan-1-ol, tertiarybutylammonium bromide, and 1-fluoronaphthalene dissolved in dimethyl sulfoxide at 50-55°C.

-

Stir the reaction mixture at 60-65°C for approximately 50 hours.

-

Upon completion, cool the reaction mixture to 15-20°C.

-

Quench the reaction by the addition of water at 15-20°C.

-

Extract the product into toluene.

-

The organic layers are combined, washed, and concentrated to yield (S)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine.

Step 2: Demethylation to Synthesize (S)-N-methyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine (Duloxetine)